molecular formula C8H5ClN2O B8509673 3-(3-Chloropyridin-4-yl)-3-oxopropanenitrile

3-(3-Chloropyridin-4-yl)-3-oxopropanenitrile

Cat. No. B8509673
M. Wt: 180.59 g/mol
InChI Key: AYUWRSKMCBOMRA-UHFFFAOYSA-N
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Patent
US08304539B2

Procedure details

A 2.5 M hexane solution of BuLi (16.79 mL, 42.0 mmol) was added dropwise to a solution of diisopropylamine (6.23 mL, 43.7 mmol) in THF (150 mL) at −78° C. The mixture was stirred at 0° C. for 15 min and cooled to −78° C. Acetonitrile (2.192 mL, 42.0 mmol) was added dropwise. The solution gradually turned to milky white. After 1 h at −78° C., methyl 3-chloroisonicotinate (3.00 g, 17.48 mmol) in THF (10 mL) was added dropwise. The flask was rinsed with THF (2 mL) and added. After 1 h at −78° C., the mixture was quenched with brine (200 mL) and acidified to pH˜1. THF was evaporated in vacuo. The aqueous residue was extracted with EtOAc (3×100 mL). The combined extracts were washed with brine (50 mL), dried (MgSO4) and concentrated to give impure 3-(3-chloropyridin-4-yl)-3-oxopropanenitrile as a tan solid (3.12 g, 81% pure, 80% yield). MS (ES+) m/z: 181 (M+H); LC retention time: 1.90 min (analytical HPLC Method A).
Quantity
2.192 mL
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
16.79 mL
Type
reactant
Reaction Step Three
Quantity
6.23 mL
Type
reactant
Reaction Step Three
Name
Quantity
150 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Li]CCCC.[CH:6]([NH:9]C(C)C)(C)[CH3:7].C(#N)C.[Cl:16][C:17]1[CH:26]=[N:25][CH:24]=[CH:23][C:18]=1[C:19]([O:21]C)=O>C1COCC1.CCCCCC>[Cl:16][C:17]1[CH:26]=[N:25][CH:24]=[CH:23][C:18]=1[C:19](=[O:21])[CH2:7][C:6]#[N:9]

Inputs

Step One
Name
Quantity
2.192 mL
Type
reactant
Smiles
C(C)#N
Step Two
Name
Quantity
3 g
Type
reactant
Smiles
ClC1=C(C(=O)OC)C=CN=C1
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
16.79 mL
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
6.23 mL
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
150 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 0° C. for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to −78° C
WAIT
Type
WAIT
Details
After 1 h at −78° C.
Duration
1 h
WASH
Type
WASH
Details
The flask was rinsed with THF (2 mL)
ADDITION
Type
ADDITION
Details
added
WAIT
Type
WAIT
Details
After 1 h at −78° C.
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the mixture was quenched with brine (200 mL)
CUSTOM
Type
CUSTOM
Details
THF was evaporated in vacuo
EXTRACTION
Type
EXTRACTION
Details
The aqueous residue was extracted with EtOAc (3×100 mL)
WASH
Type
WASH
Details
The combined extracts were washed with brine (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
ClC=1C=NC=CC1C(CC#N)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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